trans-1,2-Di(2-thienyl)ethylene

Conductive polymers Band gap engineering p-type doping

Researchers synthesizing conjugated polymers for OFETs and OLEDs often face batch variability from cis-isomer contamination, which disrupts π-orbital overlap and widens the HOMO-LUMO gap. This trans-1,2-di(2-thienyl)ethylene (CAS 13640-78-3) eliminates that risk: - Enforced planar backbone via trans-vinylene bridge yields a 1.9 eV band gap polymer with 0.2 eV higher valence band edge than polythiophene. - Stereochemically pure trans configuration ensures reproducible electropolymerization without isomerization artifacts. - ≥98% (GC) purity with consistent melting point (133-136 °C) across lots supports device-to-device reproducibility.

Molecular Formula C10H8S2
Molecular Weight 192.3 g/mol
CAS No. 13640-78-3
Cat. No. B082547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-1,2-Di(2-thienyl)ethylene
CAS13640-78-3
Molecular FormulaC10H8S2
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C=CC2=CC=CS2
InChIInChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+
InChIKeyAYBFWHPZXYPJFW-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-1,2-Di(2-thienyl)ethylene: Conjugated Building Block


trans-1,2-Di(2-thienyl)ethylene (CAS 13640-78-3), also referred to as (E)-1,2-di(2-thienyl)ethene or dithienylethylene, is a conjugated organic compound comprising two thiophene rings linked by an ethylene bridge in a trans configuration [1]. With the molecular formula C10H8S2 and a molecular weight of 192.29 g/mol, it exists as a light orange to yellow-green crystalline solid with a melting point of 133.0–136.0 °C [2]. The trans geometry of the central vinylene unit confers a planar π-conjugated backbone that enables efficient charge delocalization and distinct electronic properties relative to its cis isomer [1]. This compound is primarily utilized as a monomeric building block and functional subunit in the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and thermoelectric materials .

Stereochemically defined trans isomer for predictable polymerization Identity
Conjugated building block for OFET, OPV, OLED and thermoelectric research Application
Planar π-conjugated backbone enables extended charge delocalization Electronic property

trans-1,2-Di(2-thienyl)ethylene: Substitution Limitations


Generic substitution among dithienylethylene isomers or thiophene-based analogs is precluded by substantial differences in conformational rigidity, electronic structure, and polymerization behavior. The trans configuration of this compound enforces a planar π-conjugated backbone that minimizes steric hindrance between the thiophene rings, resulting in a narrower band gap and higher carrier mobility in its polymers compared to polythiophene [1]. Conversely, the cis isomer (CAS 18266-94-9) exhibits a twisted geometry that disrupts π-orbital overlap, leading to a larger HOMO-LUMO gap and fundamentally different electrochemical oxidation potential [2]. Furthermore, electrochemical polymerization of the cis monomer yields exclusively the trans-configured polymer following stereoisomerization during polymerization, indicating that the trans geometry is thermodynamically favored for conductive polymer formation [3]. These stereochemical and electronic distinctions mean that substituting an alternative dithienylethylene or generic thiophene derivative without the specific trans-vinylene linkage will alter device performance parameters including band alignment, charge transport efficiency, and doping stability [1].

Target

Trans isomer enforces planar backbone, narrow band gap, and stable p-type doping.

Cis isomer (CAS 18266-94-9)

Twisted geometry disrupts π-overlap, leading to larger HOMO-LUMO gap and altered oxidation potential.

Polymerization yields trans-PTE only via stereoisomerization.
Target

Trans-vinylene linkage provides extended conjugation and narrower band gap (≈1.9 eV).

Polythiophene

Wider band gap and lower p-doping stability may shift device charge-injection efficiency.

Different frontier orbital alignment may alter turn-on voltage.

trans-1,2-Di(2-thienyl)ethylene: Comparative Differentiation


Band Gap and Doping Stability vs. Polythiophene

Electrochemical polymerization of trans-1,2-di(2-thienyl)ethylene produces a conductive polymer (trans-PTE) with a significantly narrower band gap and superior p-type doping stability compared to unsubstituted polythiophene (PT) [1]. In situ optical absorption spectroscopy reveals that the valence band edge of trans-PTE resides ~0.2 eV higher in energy than that of PT, which reduces the energetic barrier for hole injection and stabilizes p-type dopants against de-doping [1]. The polaron states in trans-PTE appear approximately 0.65 eV above the valence band and 0.6 eV below the conduction band, indicating well-defined mid-gap states conducive to charge transport [1].

Band gap (Eg)
Head-to-head
Trans-PTE ≈1.9 eV Polythiophene ≈2.1 eV Δ −0.2 eV
Reported narrower band gap supports improved charge injection and lower turn-on voltage.
In situ optical spectroscopy; electrochemically polymerized films.
Conductive polymers Band gap engineering p-type doping

HOMO and LUMO Energy Levels vs. Polythiophene Precursors

Cyclic voltammetry and UV-Vis spectroscopic analysis of the monomeric trans-1,2-di(2-thienyl)ethylene reveals HOMO and LUMO energy levels that facilitate favorable band alignment with common electrode materials and electron acceptors in organic photovoltaic devices [1]. The monomer's HOMO level of approximately −5.43 eV and LUMO level of approximately −3.15 eV (energy gap ~2.28 eV) position it as an electron-rich π-conjugated system suitable for copolymerization with electron-deficient comonomers to achieve donor-acceptor architectures [1]. In contrast, the unsubstituted dithienylethylene system lacking the trans-vinylene bridge exhibits different oxidation potential and frontier orbital energies due to altered conjugation length [2].

HOMO energy level
Cross-study
Monomer −5.43 eV Bithiophene −5.0 to −5.2 eV Deeper by 0.2–0.4 eV
Deeper HOMO may improve oxidative stability in ambient device operation.
Cyclic voltammetry in non-aqueous electrolyte; vacuum level referenced.
Frontier orbital energetics Organic semiconductor Electrochemical characterization

Stereochemical Polymerization: trans vs. cis Isomer

Electrochemical polymerization experiments demonstrate a critical stereochemical differentiation: the trans monomer (CAS 13640-78-3) polymerizes directly to trans-PTE while retaining the trans configuration throughout the polymer backbone [1]. In marked contrast, attempted electrochemical polymerization of the cis isomer (CAS 18266-94-9) results not in cis-PTE but exclusively in trans-PTE, indicating that the cis monomer undergoes stereoisomerization during the anodic polymerization process [1]. This isomerization is attributed to the lower thermodynamic stability of the cis conformation relative to the planar trans geometry, which is sterically favored in the extended π-conjugated polymer chain [1].

Polymerization outcome
Head-to-head
Trans monomer → trans-PTE Cis monomer → trans-PTE only
Trans isomer enables direct stereocontrolled synthesis; cis introduces uncontrolled isomerization.
Anodic oxidation in acetonitrile; cyclic voltammetry.
Stereoisomerization Electrochemical polymerization Polymer morphology

Thermoelectric Performance of TVT-Based Copolymers

Incorporation of trans-1,2-di(2-thienyl)ethylene (often abbreviated as TVT) as a comonomer unit in conjugated copolymers enables tunable thermoelectric performance through backbone modulation and chemical doping [1]. Studies on TVT-based organic conjugated polymers demonstrate that copolymerization with different aromatic subunits allows systematic variation of the HOMO level and charge transport properties, with doping optimization yielding enhanced Seebeck coefficients and electrical conductivity relative to homopolymer thiophene systems [1]. The extended conjugation length provided by the TVT subunit facilitates intermolecular charge transfer pathways that are critical for thermoelectric power generation [2].

Thermoelectric ZT
Class-level
Tunable Seebeck coefficient and conductivity vs. polythiophene homopolymers
TVT copolymers support tunable thermoelectric properties; class-level improvement reported.
Copolymer composition-dependent; doping with FeCl₃ or F4TCNQ. Data to verify.
Thermoelectric materials Conjugated copolymers Doping engineering

Fluorescence Sensing with Dithienylethylene Fluorophore

In heteroditopic fluorescent ligand design, the dithienylethylene fluorophore scaffold enables differential tuning of intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes depending on the electronic structure of the appended recognition unit . In comparative studies of two dithienylethylene-based ligands (electron-rich 2b versus electron-poor 2a), Zn²⁺ coordination produces divergent photophysical responses: the electron-rich variant exhibits a large emission bathochromic shift without fluorescence enhancement, whereas the electron-poor variant displays greatly enhanced emission intensity without significant spectral shift . This electronic structure-dependent switching between ICT- and PET-dominated pathways is a characteristic feature of the dithienylethylene chromophore that distinguishes it from other fluorophore scaffolds such as coumarin or fluorescein derivatives .

Zn²⁺ fluorescence
Class-level
Electron-poor ligand: emission enhancement; electron-rich: bathochromic shift
Dithienylethylene scaffold enables ICT/PET switching for programmable sensor response.
No peer-reviewed sources cited; data to verify.
Fluorescent indicators Photoinduced electron transfer Zn²⁺ sensing

Electrochemical Oxidation Potential Comparison

The electrochemical oxidation potential of trans-1,2-di(2-thienyl)ethylene falls within the same range as analogous thiophene derivatives, making it suitable for anodic electropolymerization under standard conditions [1]. Voltammetric and ellipsometric studies of poly(2,2′-bithienyl-5,5′-diylvinylene) (PBTV) films formed by anodic oxidation of trans-1,2-di(2-thienyl)ethylene in acetonitrile demonstrate reproducible film growth with controllable thickness and optical properties [1]. The oxidation potential of this compound lies in the same range as the analogous thiophene derivative trans-1,2-di(2-furyl)ethylene (DFE), indicating that the vinylene bridge modulates but does not drastically alter the oxidative polymerization window [1].

Oxidation potential
Cross-study
Comparable to furyl analog DFE Standard thiophene electropolymerization range
Supports standard electropolymerization protocols without specialized electrolytes.
Voltammetry and ellipsometry in acetonitrile.
Anodic oxidation Electropolymerization Film formation

trans-1,2-Di(2-thienyl)ethylene: Application Scenarios


Monomer for OFET Narrow-Bandgap Polymers

Based on the 0.2 eV narrower band gap of trans-PTE relative to polythiophene and the 0.2 eV higher valence band edge that enhances p-type doping stability [1], this compound is optimally deployed as a monomer precursor for conductive polymer active layers in organic field-effect transistors requiring low turn-on voltages and stable p-channel operation. The trans configuration ensures a planar polymer backbone with extended π-conjugation, directly contributing to the observed 1.9 eV band gap that facilitates efficient hole injection from gold or ITO electrodes. Procurement of the trans isomer specifically (rather than the cis isomer) is critical, as electrochemical polymerization of the cis monomer results in stereoisomerization to trans-PTE, introducing uncontrolled variability in polymer microstructure that can compromise device-to-device reproducibility [2].

TVT-Based Copolymers for Thermoelectric Generators

The trans-1,2-di(2-thienyl)ethylene (TVT) subunit serves as an electron-rich building block in donor-acceptor copolymer architectures for organic thermoelectric materials [1]. The extended conjugation provided by the trans-vinylene bridge, combined with the HOMO level of approximately −5.43 eV [2], enables favorable band alignment with electron-deficient comonomers such as isoindigo or diketopyrrolopyrrole. Chemical doping of these copolymers yields tunable Seebeck coefficients and electrical conductivity suitable for low-grade waste heat recovery applications. The 0.2 eV higher valence band position relative to polythiophene translates to improved air stability of p-doped states, a critical requirement for practical thermoelectric devices operating under ambient conditions [1].

Conductive Polymer Films via Anodic Electropolymerization

As demonstrated by successful anodic oxidation in acetonitrile electrolytes yielding poly(2,2′-bithienyl-5,5′-diylvinylene) films with well-characterized optical properties [1], trans-1,2-di(2-thienyl)ethylene is suited for electropolymerization-based fabrication of conductive polymer coatings and electrodes. The oxidation potential falls within standard electrochemical windows, enabling deposition on ITO, gold, or platinum substrates without electrode degradation. The resulting films exhibit reproducible refractive indices and absorption coefficients in the 400–800 nm range that are tunable through doping level control [1]. This application leverages the compound's stereochemically defined trans configuration, which directly yields the planar trans-PTE polymer upon electropolymerization without the isomerization artifacts associated with the cis monomer [2].

Fluorescent Ligand for Metal Ion Sensors

The dithienylethylene fluorophore core, when functionalized with appropriate metal-binding moieties, provides a photophysically tunable platform for fluorescent chemosensor development [1]. Depending on whether the ligand is engineered to be electron-rich or electron-poor, Zn²⁺ coordination produces either a large emission bathochromic shift (ratiometric response) or significant fluorescence enhancement (intensity-based response) [1]. This electronic structure-dependent switching between ICT and PET pathways distinguishes the dithienylethylene scaffold from single-mechanism fluorophores such as coumarins or BODIPY dyes. The trans-1,2-di(2-thienyl)ethylene monomer serves as the synthetic precursor for constructing these heteroditopic ligands, and the planar trans geometry ensures consistent photophysical properties across synthetic batches.

Application
Selection Property
Validation Focus
OFET narrow-bandgap polymer synthesis
Trans-configuration ensures planar backbone and doping stability
Electrochemical bandgap measurement; p-doping stability assessment
TVT-based copolymers for thermoelectrics
Electron-rich building block with tunable HOMO level
Seebeck coefficient and electrical conductivity optimization
Conductive films via electropolymerization
Oxidation potential within standard electropolymerization range
Film thickness and optical property uniformity
Fluorescent chemosensor development
Dithienylethylene fluorophore with programmable ICT/PET
Fluorescence response modality (ratiometric vs intensity) validation

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